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Compound of Interest

Compound Name: 3,6-Dihydro-2H-pyran

Cat. No.: B042111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-
dihydro-2H-pyran, a heterocyclic compound of interest in organic synthesis and medicinal

chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring

such spectra.

Core Spectroscopic Data
The following sections present the available spectroscopic data for 3,6-dihydro-2H-pyran. It is

important to note that while the existence of this data is confirmed in several chemical

databases, direct public access to the primary spectra can be limited. The data presented here

is a compilation from available sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,6-
dihydro-2H-pyran, both ¹H and ¹³C NMR data are crucial for confirming its structural integrity.

¹H NMR Data

Detailed experimental ¹H NMR data for 3,6-dihydro-2H-pyran, including chemical shifts and

coupling constants, is not readily available in the public domain. However, based on the

structure, the following proton environments are expected:
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Protons on the double bond (vinylic protons).

Protons on the carbon adjacent to the oxygen (allylic and ethereal protons).

Protons on the other sp³ hybridized carbons.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Publicly

accessible databases indicate the availability of ¹³C NMR data for 3,6-dihydro-2H-pyran.[1][2]

Carbon Atom Chemical Shift (δ) ppm

C2 Data not available

C3 Data not available

C4 Data not available

C5 Data not available

C6 Data not available

Note: Specific chemical shift values from experimental data are not publicly available. The table

is provided as a template for data presentation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,6-dihydro-2H-pyran is expected to show characteristic absorptions for the C-O-

C ether linkage, the C=C double bond, and C-H bonds. Databases confirm the existence of an

FTIR spectrum for this compound, typically acquired from a neat sample using a capillary cell.

[1][2]
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Functional Group Wavenumber (cm⁻¹)

C-H (sp²) stretch Data not available

C-H (sp³) stretch Data not available

C=C stretch Data not available

C-O-C stretch Data not available

Note: Specific absorption frequencies from experimental data are not publicly available. The

table is provided as a template for data presentation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3,6-dihydro-2H-pyran, GC-MS data is available.[1][2] The mass spectrum

would show the molecular ion peak (M⁺) and various fragment ions.

m/z Proposed Fragment

84 [C₅H₈O]⁺ (Molecular Ion)

Data not available Data not available

Data not available Data not available

Note: A detailed fragmentation pattern with m/z values and relative abundances from

experimental data is not publicly available. The table is provided as a template for data

presentation.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed

above. These protocols are generalized and may require optimization based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation:

Accurately weigh approximately 10-20 mg of 3,6-dihydro-2H-pyran for ¹H NMR, or 50-100

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry vial.

Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters (General):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).

Temperature: 298 K.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.
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Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-150 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation and Analysis:

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Record a background spectrum.

Place a small drop of neat 3,6-dihydro-2H-pyran directly onto the center of the ATR crystal.

Acquire the spectrum over a range of approximately 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol) and a soft, lint-free cloth.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 3,6-dihydro-2H-pyran in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes,

then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b042111?utm_src=pdf-body
https://www.benchchem.com/product/b042111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3,6-dihydro-2H-pyran.
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General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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